molecular formula C4H4ClF3N2S B599800 5-(Trifluoromethyl)thiazol-2-amine hydrochloride CAS No. 174886-03-4

5-(Trifluoromethyl)thiazol-2-amine hydrochloride

Cat. No.: B599800
CAS No.: 174886-03-4
M. Wt: 204.595
InChI Key: NJGCZGDARMLABP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiazol-2-amine hydrochloride: is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group at the 5-position and an amine group at the 2-position. This compound is often used in various chemical and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride typically involves the reaction of trifluoromethylthiazole with ammonia or an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiazoles.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)thiazol-2-amine hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in various biological applications, including as an antimicrobial, antifungal, and anticancer agent. It is also used in the development of new pharmaceuticals due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and other interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)thiazol-2-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and development .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCZGDARMLABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719130
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174886-03-4
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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